molecular formula C17H14ClFN4O2 B2584348 3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034434-70-1

3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2584348
CAS No.: 2034434-70-1
M. Wt: 360.77
InChI Key: NLEPFKPXSSIINB-UHFFFAOYSA-N
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Description

3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a combination of piperidine, pyrazine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with pyrazine-2-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl-piperidine derivatives and pyrazine-carbonitrile compounds. Examples include:

  • 3-((1-(2-Chlorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
  • 3-((1-(4-Fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

What sets 3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile apart is the specific combination of functional groups, which imparts unique chemical and physical properties

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2/c18-14-8-11(19)3-4-13(14)17(24)23-7-1-2-12(10-23)25-16-15(9-20)21-5-6-22-16/h3-6,8,12H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPFKPXSSIINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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